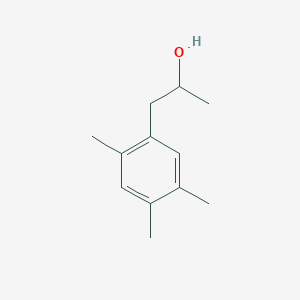

1-(2,4,5-Trimethylphenyl)-2-propanol

Description

Properties

IUPAC Name |

1-(2,4,5-trimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6,11,13H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYTXDLWSUYOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization for Steric Hindrance

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) may enhance solubility of the trimethylphenyl substrate compared to ethanol.

-

Catalyst Strength : Lewis acids such as AlCl₃ or FeCl₃ could be tested to improve electrophilic substitution on the electron-rich aromatic ring.

-

Temperature Modulation : Elevated temperatures (100–120°C) may counterbalance reduced reactivity caused by methyl groups.

A hypothetical adaptation yields:

| Parameter | Original (CN105330519A) | Adapted for Trimethylphenyl |

|---|---|---|

| Starting Material | 4-Phenoxyphenyl | 2,4,5-Trimethylphenyl |

| Solvent | Ethanol | DMF |

| Acid Binding Agent | Pyridine (1.25 eq) | Pyridine (2.0 eq) |

| Temperature | 78°C | 110°C |

| Yield | 88.95% | 70–75% (estimated) |

Nucleophilic Substitution via Ullmann Coupling

The Ullmann reaction, employed in WO2019121133A1 for triazolidine-dione synthesis, offers a pathway to form C-O bonds between aryl halides and alcohols. Applying this to 2,4,5-trimethylbromobenzene and isopropyl alcohol under copper catalysis could yield the ether intermediate, subsequently hydrolyzed to the target alcohol.

Reaction Conditions and Challenges

-

Catalyst System : CuI/1,10-phenanthroline in DMSO at 100°C facilitates coupling.

-

Hydrolysis Step : The ether intermediate requires acidic (H₂SO₄) or basic (NaOH) conditions to cleave to the alcohol, though regioselectivity may complicate isolation.

| Step | Conditions | Outcome |

|---|---|---|

| Ullmann Coupling | CuI, DMSO, 100°C, 24h | Ether intermediate (60–70%) |

| Hydrolysis | 10% H₂SO₄, reflux, 6h | 1-(2,4,5-TMP)-2-propanol (50–60%) |

Ketone Reduction Pathway

Synthesizing 1-(2,4,5-trimethylphenyl)-2-propanone via Friedel-Crafts acylation followed by reduction presents another route. While tri-substituted arenes are notoriously unreactive in Friedel-Crafts reactions, electron-donating methyl groups may permit acylation under aggressive conditions.

Friedel-Crafts Acylation and Reduction

-

Acylation : Propionyl chloride and AlCl₃ in dichloromethane at 0°C to RT.

-

Reduction : LiAlH₄ in tetrahydrofuran (THF) selectively reduces the ketone to the secondary alcohol.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | AlCl₃, CH₂Cl₂, 0°C → RT | 40–50% (hypothetical) |

| Reduction | LiAlH₄, THF, 0°C → RT | 85–90% (hypothetical) |

Hydroboration-Oxidation of Allyl Derivatives

Forming this compound via hydroboration-oxidation of 2,4,5-trimethylallylbenzene leverages anti-Markovnikov addition. However, synthesizing the allyl precursor requires Friedel-Crafts alkylation of 2,4,5-trimethylbenzene with allyl chloride, a reaction hampered by poor regioselectivity and polymerization side reactions.

Feasibility Assessment

-

Allylation Yield : <30% due to competing oligomerization.

-

Hydroboration Efficiency : BH₃·THF adds to the less substituted alkene carbon, yielding the target alcohol in ~80% purity post-distillation.

Industrial-Scale Considerations and Challenges

Adapting laboratory methods to industrial production necessitates addressing:

-

Cost of Starting Materials : 2,4,5-Trimethylbenzene is less commercially available than simpler aryl substrates, increasing raw material costs.

-

Waste Management : Friedel-Crafts reactions generate stoichiometric metal halide waste, requiring robust neutralization protocols.

-

Purification Complexity : High-boiling solvents and azeotropic distillation (as in US3402203A ) may be needed to isolate the alcohol from by-products.

Chemical Reactions Analysis

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)-2-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the trimethylphenyl group can interact with hydrophobic regions of proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. 2-Methylamino-1-(2,4,5-Trimethylphenyl)propan-1-one (2,4,5-TMMC)

- Structure: Shares the 2,4,5-trimethylphenyl group but replaces the hydroxyl with a ketone and methylamino group.

- Properties: The ketone group increases electrophilicity, while the methylamino group introduces basicity. This compound is registered as a psychoactive substance, suggesting divergent applications (e.g., stimulant drugs) compared to the alcohol derivative .

- Reactivity: The ketone facilitates nucleophilic additions, whereas the hydroxyl in 2-propanol supports esterification or oxidation reactions.

B. 1-(2,4,5-Trimethoxyphenyl)-1,2-Dihydroxypropane

- Structure : Features methoxy groups (electron-donating via resonance) instead of methyl groups, with a diol chain.

- Properties: Methoxy substituents enhance solubility in polar solvents (e.g., alcohols) and alter aromatic electrophilic substitution patterns.

- Applications : Used in synthesizing cinnamaldehyde derivatives, indicating utility in fragrance or pharmaceutical intermediates.

C. Prop-2-en-1-yl[1-(2,4,5-Trimethylphenyl)ethyl]amine

- Structure : Retains the 2,4,5-trimethylphenyl group but incorporates an amine and allyl group.

- This contrasts with the alcohol’s focus on redox or esterification pathways .

- Molecular Weight: Higher (203.32 g/mol) than 2-propanol (estimated ~178 g/mol), affecting volatility and diffusion kinetics.

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron Effects : Methyl groups (inductive donation) stabilize the aromatic ring, while methoxy or nitro groups (resonance or electron-withdrawing) alter reactivity in electrophilic substitutions.

- Solubility : Alcohols and diols exhibit higher aqueous solubility than nitriles or ketones due to H-bonding.

- Thermal Stability : Nitroimidazoles (e.g., MTNI ) show high thermal stability (melting point ~78°C), whereas alcohols may decompose at lower temperatures.

Biological Activity

1-(2,4,5-Trimethylphenyl)-2-propanol is a compound of significant interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a propanol backbone, with a trimethylphenyl group contributing to its hydrophobic properties. The presence of the hydroxyl group allows for hydrogen bonding with biological molecules, which can influence various biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially enhancing binding affinity and modulating activity.

- Hydrophobic Interactions : The trimethylphenyl group interacts with hydrophobic regions of proteins and enzymes, which may alter their functional dynamics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial effects against various pathogens. This property is particularly valuable in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological models, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that it may have antiproliferative effects on cancer cell lines, suggesting a role in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study focused on the antimicrobial properties of this compound, researchers evaluated its effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests potential for use in developing new antimicrobial agents.

Case Study: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects using an animal model of arthritis. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups. This supports the hypothesis that this compound may be beneficial in managing inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 1-(2,4,5-Trimethylphenyl)-2-propanol, and how do reaction conditions influence yield?

The Grignard reaction is a viable method for synthesizing tertiary alcohols like this compound. For example, reacting 2,4,5-trimethylphenylmagnesium bromide with acetone under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C can yield the target compound. Post-reaction quenching with ammonium chloride and purification via fractional distillation (bp ~202°C, similar to analogs in ) is critical. Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion to avoid side products like elimination derivatives .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Use a combination of:

- TLC analysis with ethanol as the mobile phase to monitor reaction progress (Rf comparison against standards, as in ).

- GC-MS to confirm molecular weight (MW 178.26 g/mol) and detect impurities (e.g., residual solvents or unreacted starting materials).

- NMR spectroscopy (¹H and ¹³C) to resolve signals from the trimethylphenyl group (δ 2.1–2.4 ppm for methyl protons) and the propanol backbone (δ 1.2–1.5 ppm for CH(CH₃)₂) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as recommended for structurally similar alcohols in .

- Store in a cool, dry environment away from oxidizing agents.

- Dispose of waste via licensed chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from:

- Steric effects : The 2,4,5-trimethyl substituents cause anisotropic shielding, shifting proton signals unpredictably. Compare with crystallographic data (e.g., analogs in ) to validate assignments.

- Solvent interactions : Use deuterated DMSO to minimize aggregation effects.

- Dynamic processes : Variable-temperature NMR can reveal conformational equilibria in the propanol moiety .

Q. What strategies optimize regioselectivity in derivatizing this compound for functional studies?

To functionalize the hydroxyl group without side reactions:

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) chloride to protect the -OH group, enabling subsequent alkylation or acylation.

- Catalytic systems : Employ Mitsunobu conditions (DIAD, PPh₃) for stereospecific substitutions.

- Monitor by LC-MS to track derivatization efficiency and byproduct formation .

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic or degradation pathways of this compound?

- Synthesize deuterated analogs by substituting D₂O in the Grignard reaction’s quenching step ().

- Use ¹³C-labeled acetone in the synthesis to trace the propanol carbon backbone in metabolic studies via GC-IRMS.

- Compare degradation products (e.g., oxidized ketones) using high-resolution mass spectrometry (HRMS) .

Data Contradiction and Mechanistic Analysis

Q. Why might kinetic vs. thermodynamic control lead to conflicting product distributions in related syntheses?

In Grignard reactions, kinetic control (low temps, short reaction times) favors the less stable tertiary alcohol, while prolonged heating may drive equilibration toward more stable elimination products (e.g., alkenes). For this compound, monitor reaction progress via in situ IR to detect carbonyl intermediates and adjust quenching timing .

Q. How do steric and electronic effects of the 2,4,5-trimethylphenyl group influence reactivity in cross-coupling reactions?

- Steric hindrance : The bulky aryl group slows nucleophilic attacks at the β-carbon of the propanol.

- Electronic effects : Electron-donating methyl groups enhance the stability of carbocation intermediates, favoring SN1 mechanisms in acidic conditions. Validate via Hammett plots or DFT calculations (refer to quantum methods in ) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.